![molecular formula C11H12ClN3O4 B14709983 (4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid CAS No. 13909-29-0](/img/structure/B14709983.png)
(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid typically involves the reaction of 4-aminophenylacetic acid with 2-chloroethyl isocyanate and nitrosyl chloride. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common in monitoring the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The chloroethyl group can also participate in alkylation reactions, which may contribute to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has similar structural features and is studied for its antimicrobial and anticancer properties.
Tranexamic acid: Although structurally different, it shares some pharmacological properties with (4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid.
Uniqueness
This compound is unique due to its combination of a nitroso group and a chloroethyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
13909-29-0 |
|---|---|
Formule moléculaire |
C11H12ClN3O4 |
Poids moléculaire |
285.68 g/mol |
Nom IUPAC |
2-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]phenyl]acetic acid |
InChI |
InChI=1S/C11H12ClN3O4/c12-5-6-15(14-19)11(18)13-9-3-1-8(2-4-9)7-10(16)17/h1-4H,5-7H2,(H,13,18)(H,16,17) |
Clé InChI |
ISHRKCISRZYJGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)O)NC(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


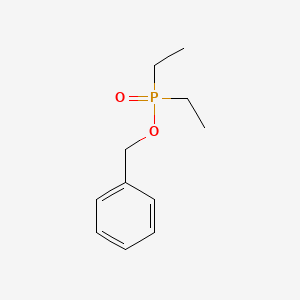
![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)



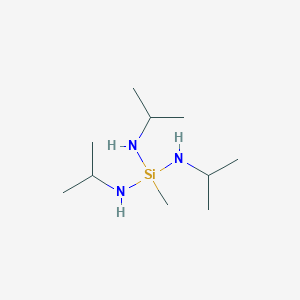
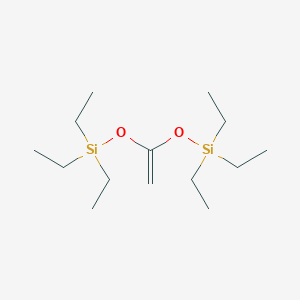
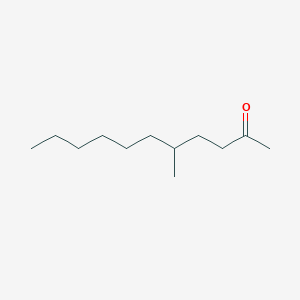


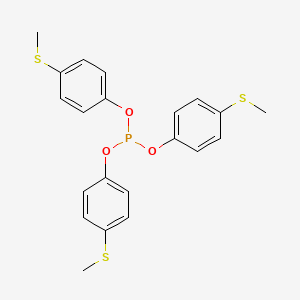
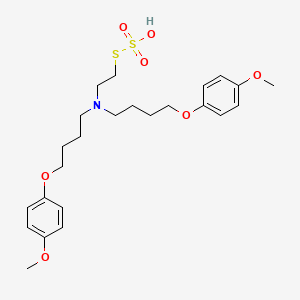
![2-[Ethyl(methyl)amino]benzoic acid](/img/structure/B14709960.png)

